![molecular formula C15H15N3S B2947653 1-(1-Phenylsulfanylpropyl)benzotriazole CAS No. 138883-63-3](/img/structure/B2947653.png)
1-(1-Phenylsulfanylpropyl)benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylsulfanylpropyl)benzotriazole is a derivative of benzotriazole. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . The 1-Phenyl-1H-benzotriazole has a molecular formula of C12H9N3 .
Synthesis Analysis
Benzotriazole synthesis involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath . A cyclocondensation of 2-(arylamino)aryliminophosphoranes enables the synthesis of 1-aryl-1,2,3-benzotriazoles under mild conditions .Molecular Structure Analysis
The molecular weight of 1-Phenyl-1H-benzotriazole is 195.220 Da . The structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers .Chemical Reactions Analysis
The benzotriazole fragment is known to behave as (1) an excellent leaving group, (2) an electron-donating or an electron-withdrawing group, (3) an anion precursor, and (4) a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis
Benzotriazole is a white solid with a melting point of 100 °C, a boiling point of 350 °C, a density of 1.36 g/mL, and is soluble in water . The UV (EtOH), λnm (ε): 259 (3.75), 275 (3.71). 1 H NMR (DMSO-d6 ), δ (ppm): C4 –H, 8.00; C5 –H, 7.44; C6–H, 7.44; C7 –H, 8.0. 13C NMR (DMSO-d6 ), δ (ppm): C4 , 130.3; C5 , 130.3; C6 , 130.3; C7 , 130.3 .Mechanism of Action
Safety and Hazards
Future Directions
Benzotriazole derivatives have been identified as the first reported example of selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74) . Sulfonyl benzotriazoles such as 1-(phenylsulfonyl)-1H-benzotriazole (PSB) have also been investigated for the corrosion inhibition of copper .
properties
IUPAC Name |
1-(1-phenylsulfanylpropyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-15(19-12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16-17-18/h3-11,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNCRDTLJAZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.